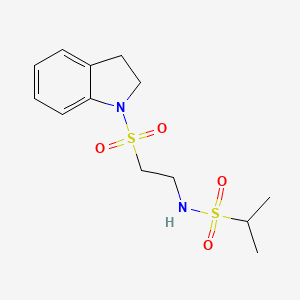
3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities . The presence of the dimethoxyphenethyl and methoxyethyl groups suggests that this compound might have unique properties compared to other tetrahydroquinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- A study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds are structurally related and exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory properties, suggesting potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radioligand Binding Studies
- Graulich et al. (2006) synthesized methoxylated tetrahydroisoquinoliniums for evaluating their affinity for apamin-sensitive binding sites, indicating the exploration of chemical entities for neurological research (Graulich et al., 2006).
Antimicrobial Agents
- Desai, Dodiya, & Shihora (2011) developed a series of quinazolinone and thiazolidinone compounds as potential antimicrobial agents. This work emphasizes the antimicrobial potential of quinazolinone derivatives, which might share structural or functional similarities with the queried compound (Desai, Dodiya, & Shihora, 2011).
Multicomponent Synthesis
- The multicomponent synthesis of octahydroquinazolines by Tonkikh, Strakovs, & Petrova (2004) showcases the versatility of quinazoline derivatives in chemical synthesis, providing a foundation for understanding the synthetic routes that may apply to similar compounds (Tonkikh, Strakovs, & Petrova, 2004).
Heterocyclic Derivative Syntheses
- A study by Bacchi et al. (2005) on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes into heterocyclic derivatives highlights advanced synthetic techniques that could potentially be applicable to the synthesis of the queried compound (Bacchi et al., 2005).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 3,4-dimethoxyphenethylamine with 2-methoxyethyl isothiocyanate to form the intermediate, which is then reacted with 2-amino-3,4-dihydroquinazoline-4-one to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2-methoxyethyl isothiocyanate", "2-amino-3,4-dihydroquinazoline-4-one" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine or sodium hydride to form the intermediate 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide.", "Step 2: Reaction of the intermediate with 2-amino-3,4-dihydroquinazoline-4-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to yield the final product, 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Número CAS |
443353-69-3 |
Fórmula molecular |
C22H25N3O5S |
Peso molecular |
443.52 |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-28-11-9-23-20(26)15-5-6-16-17(13-15)24-22(31)25(21(16)27)10-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31) |
Clave InChI |
JDLHVIKBXYYLCT-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CC(=C(C=C3)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)
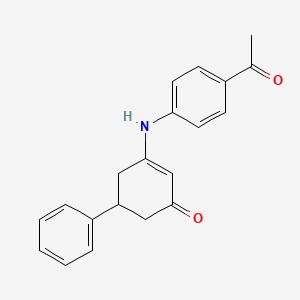
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)
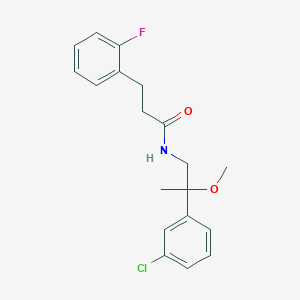
![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)
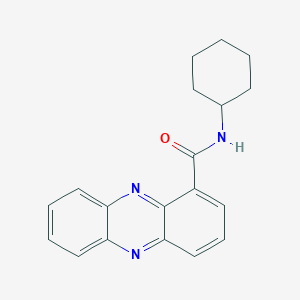
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)
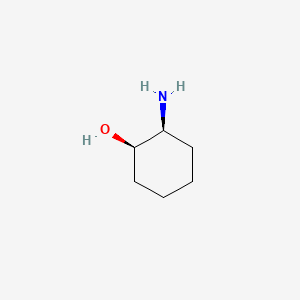
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2654811.png)
![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)
